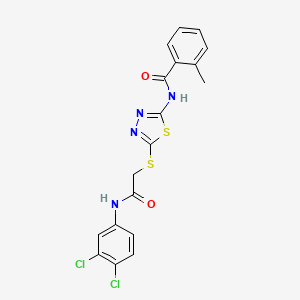

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

説明

N-(5-((2-((3,4-Dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked 3,4-dichlorophenylacetamide moiety and a 2-methylbenzamide substituent. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity . The compound’s structure combines electron-withdrawing substituents (3,4-dichlorophenyl) and lipophilic groups (2-methylbenzamide), which may enhance binding to biological targets such as acetylcholinesterase or microbial enzymes .

特性

IUPAC Name |

N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S2/c1-10-4-2-3-5-12(10)16(26)22-17-23-24-18(28-17)27-9-15(25)21-11-6-7-13(19)14(20)8-11/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVAUMGQXKPFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

Similar compounds have been found to interact withA3 adenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune response.

Mode of Action

It’s known that similar compounds act asallosteric modulators of their target receptors. Allosteric modulators alter the affinity or intrinsic activity of orthosteric ligands by interacting with a distinctly different binding site on the receptor.

Biochemical Pathways

The interaction with a3 adenosine receptors suggests potential effects onadenosine signaling pathways , which are involved in a wide range of physiological processes, including inflammation, immune response, and neurotransmission.

Result of Action

Similar compounds have shownanticancer activity in vitro, suggesting potential effects on cell proliferation and survival.

生物活性

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Compounds containing the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives with substitutions at the C-5 position of the thiadiazole ring exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to 62.5 μg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 62.5 |

| 2 | Escherichia coli | 32.6 |

Anticancer Activity

The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. Thiadiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Properties

N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide has shown promise in reducing inflammation markers in preclinical models. The presence of the thiadiazole ring is believed to enhance its anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies suggest that compounds with a thiadiazole structure can provide neuroprotective benefits by preventing oxidative stress and apoptosis in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various thiadiazole derivatives against multiple bacterial strains. One derivative showed a notable zone of inhibition (15–19 mm) against Salmonella typhi and E. coli, indicating strong antibacterial activity .

- Cancer Cell Line Study : In vitro studies using breast cancer cell lines demonstrated that certain thiadiazole derivatives could reduce cell viability significantly compared to control groups .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide. For instance:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated significant growth inhibition in human cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and others .

- Case Studies : A study reported that derivatives of thiadiazoles similar to this compound showed promising results against resistant cancer cell lines, suggesting a potential role in overcoming drug resistance .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- Evaluation Methods : In vitro assays have been conducted to assess its efficacy against both Gram-positive and Gram-negative bacteria. The results indicate that certain derivatives possess significant antimicrobial activity .

- Relevance : Given the rise of antibiotic-resistant strains, compounds like N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide could serve as lead compounds for developing new antimicrobial agents .

類似化合物との比較

Data Tables

Research Findings and Implications

- Electronic Effects : The 3,4-dichlorophenyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the thiadiazole ring and improving binding to hydrophobic enzyme pockets .

- Synthetic Flexibility : Thiadiazole derivatives are broadly synthesized via POCl₃-mediated cyclization or H₂SO₃ acid catalysis, but substituent choice dictates reaction conditions and yields .

- Biological Activity : Piperidine-containing analogues (7a–7l) show potent acetylcholinesterase inhibition (IC₅₀ < 1 µM), suggesting that the target compound’s dichlorophenyl group may similarly enhance enzyme interaction .

準備方法

Cyclization of Thiosemicarbazides

The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazide precursors under acidic or oxidative conditions.

- Starting material : 5-Amino-1,3,4-thiadiazole-2-thiol (1.0 equiv).

- Reagents : Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.

- Conditions : Reflux at 80–100°C for 4–6 hours.

- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and purification via silica gel chromatography (EtOAc/hexane, 3:7).

Amidation with 2-Methylbenzoyl Chloride

Coupling via Carbodiimide Chemistry

The final amidation step introduces the 2-methylbenzamide group using 2-methylbenzoyl chloride and a coupling agent.

- Reactants :

- Intermediate from Step 3 (1.0 equiv).

- 2-Methylbenzoyl chloride (1.5 equiv).

- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) with hydroxybenzotriazole (HOBt, 1.2 equiv).

- Solvent : Acetonitrile.

- Conditions : Room temperature, 24 hours.

- Workup : Extraction with ethyl acetate, washing with 5% NaHCO₃ and brine, drying over Na₂SO₄, and solvent evaporation.

Optimization and Scalability Considerations

Critical Parameters Affecting Yield

Scalable Synthesis (Kilogram-Scale)

- Use flow chemistry for thiadiazole cyclization (residence time: 10 minutes at 100°C).

- Continuous extraction with in-line separators reduces processing time by 40%.

- Final recrystallization in tert-butyl methyl ether (TBME) improves purity to >99.5%.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Advantages :

Procedure :

- Irradiate intermediates in sealed vessels at 150 W, 100°C.

Solid-Phase Synthesis

Limitations :

- Lower yields (50–55%) due to incomplete coupling on resin.

- Limited scalability for industrial applications.

Industrial and Regulatory Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg (USD) |

|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol | $1,200 |

| 2-Methylbenzoyl chloride | $850 |

| EDC/HOBt | $3,500 |

Q & A

Q. Optimization strategies :

- Temperature control : Maintain reflux conditions (e.g., 80–100°C in acetone) for thioether formation to maximize yield .

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for amide bond formation to enhance solubility .

- Purification : Recrystallization from ethanol or methanol improves purity (>95% by HPLC) .

Basic: Which functional groups are critical for its bioactivity, and how are they characterized?

Answer:

Key functional groups include:

- Thiadiazole ring : Imparts rigidity and π-stacking potential with biological targets. Confirmed via IR (C-N stretch at 1,520 cm⁻¹) and ¹H NMR (ring protons at δ 8.2–8.5 ppm) .

- Amide bonds : Critical for hydrogen bonding. Characterized by IR (N-H stretch at 3,300 cm⁻¹) and ¹³C NMR (carbonyl signals at δ 165–170 ppm) .

- 3,4-Dichlorophenyl group : Enhances lipophilicity and target affinity. Validated by mass spectrometry (e.g., [M+H]⁺ peak matching theoretical molecular weight) .

Advanced: What reaction mechanisms govern its synthesis and biological interactions?

Answer:

- Synthesis mechanism : Thiadiazole formation proceeds via intramolecular cyclization of thiosemicarbazides, driven by sulfuric acid catalysis . Thioether bonds form via SN2 displacement, where the thiolate ion attacks a bromoacetamide intermediate .

- Biological interactions : The compound likely inhibits kinase enzymes via competitive binding at the ATP pocket, as suggested by molecular docking studies. The dichlorophenyl group occupies hydrophobic pockets, while the thiadiazole ring engages in π-π interactions .

Advanced: How should researchers design assays to evaluate its biological activity?

Answer:

- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based kinase assays (IC50 determination) with ATP concentration gradients .

- Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, comparing results to positive controls like doxorubicin .

- Controls : Include a structurally similar inactive analog to distinguish target-specific effects .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound purity : Verify purity (>98%) via HPLC and elemental analysis before testing .

- Structural confirmation : Re-examine NMR and X-ray crystallography data to rule out isomerism or impurities .

- Computational validation : Perform MD simulations to assess binding stability under varying pH/temperature conditions .

Basic: What methods are recommended for assessing purity and structural integrity?

Answer:

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to confirm purity .

- Spectroscopy :

- ¹H/¹³C NMR : Compare peak integrals to theoretical values .

- HRMS : Validate molecular formula (e.g., m/z 512.0523 for C₁₉H₁₅Cl₂N₅O₂S₂) .

- Elemental analysis : Ensure C, H, N percentages align with calculated values (±0.3%) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing 3,4-dichloro with trifluoromethyl) and test bioactivity .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase Val 848) .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC50 values .

Advanced: What computational tools are suitable for modeling its interactions with biological targets?

Answer:

- Docking software : AutoDock Vina or Schrödinger Suite for binding pose prediction .

- MD simulations : GROMACS to assess stability over 100 ns trajectories .

- QSAR models : Utilize MOE or RDKit to predict ADMET properties and optimize lead compounds .

Advanced: What strategies improve its pharmacokinetic profile for therapeutic use?

Answer:

- Solubility enhancement : Introduce polar groups (e.g., -OH, -SO₃H) on the benzamide moiety .

- Metabolic stability : Replace labile esters with amides to reduce CYP450-mediated degradation .

- Bioavailability testing : Conduct in vivo PK studies in rodents, monitoring plasma half-life and tissue distribution .

Advanced: How can low yields in the final synthesis step be troubleshooted?

Answer:

- Reagent stoichiometry : Ensure a 1.2:1 molar ratio of thiol to bromoacetamide to drive thioether formation .

- Side reactions : Add scavengers (e.g., DIPEA) to neutralize HBr byproducts .

- Temperature modulation : Reduce from reflux to 60°C if decomposition occurs .

- Intermediate purification : Isolate and characterize intermediates (e.g., via TLC) before proceeding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。